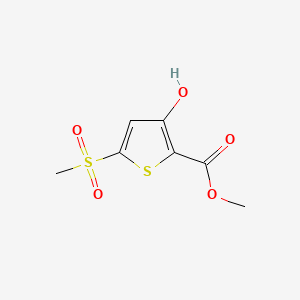
Eucamalol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eucamalol is a compound that exhibits significant repellent activity against Aedes albopictus . It is derived from the Eucalyptus camaldulensis plant .
Synthesis Analysis
The structure of this compound was elucidated to be 3-formyl-6α-isopropyl-2-cyclohexen-1β-ol by 1 H NMR analysis and confirmed by synthesis . Both compounds exhibited potent repellent activities against Aedes aegypti .Molecular Structure Analysis
This compound has a molecular formula of C10H16O2 . The structure of this compound was elucidated to be 3-formyl-6α-isopropyl-2-cyclohexen-1β-ol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 168.23 g/mol and a molecular formula of C10H16O2 . It is an oil .Aplicaciones Científicas De Investigación
Eucamalol was identified as a potent mosquito repellent, exhibiting significant repellent activities against Aedes aegypti (Watanabe et al., 1993).
The absolute configuration of natural (+)-eucamalol was determined, and both (+)-eucamalol and its 1-epimer showed significant repellent activity against Aedes albopictus, also inhibiting their feeding (Satoh et al., 1995).
This compound was also found in the aerial parts of Santolina insularis, a bush endemic to Sardinia, supporting its use in repelling mosquitoes (Fattorusso et al., 2004).
Mecanismo De Acción
Target of Action
Eucamalol is a natural compound found in certain plants, and it has been shown to exhibit significant repellent activity against Aedes albopictus, a species of mosquito . This suggests that the primary targets of this compound are likely to be specific receptors or sensory mechanisms in these insects that respond to chemical signals in their environment.
Mode of Action
It is known that this compound interacts with its targets in a way that inhibits feeding inAedes albopictus mosquitoes . This suggests that this compound may interfere with the normal sensory or neurological processes that these insects use to detect and respond to potential food sources.
Result of Action
The primary result of this compound’s action is a significant reduction in feeding behavior in Aedes albopictus mosquitoes . This suggests that this compound has a disruptive effect on the normal sensory or neurological processes that these insects use to detect and respond to potential food sources.
Action Environment
The efficacy and stability of this compound are likely to be influenced by various environmental factors. For example, the presence of other chemical signals in the environment could potentially interfere with this compound’s repellent activity. Additionally, factors such as temperature, humidity, and light conditions could potentially affect the stability and efficacy of this compound .
Safety and Hazards
Propiedades
IUPAC Name |
3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h5-7,9-10,12H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPACRXLIAKZISA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=CC1O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
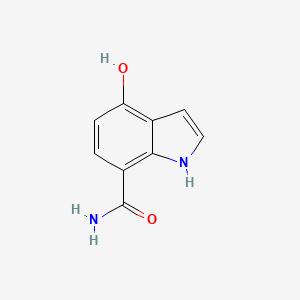
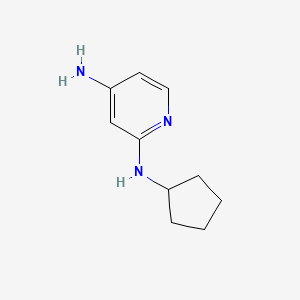




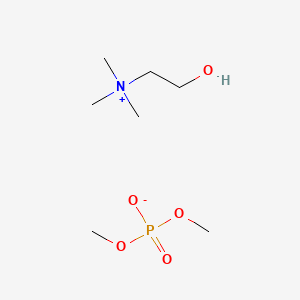

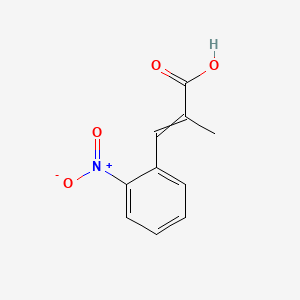
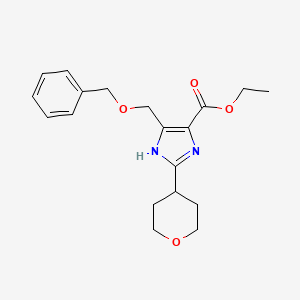
![7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B595566.png)
![2-N,N'-bis(tert-Butoxycarbonyl)amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B595572.png)
